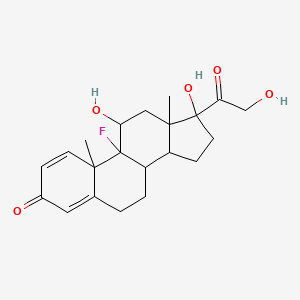

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione

Description

Molecular Mechanisms of Fludrocortisone Activity

Mineralocorticoid Receptor Agonism and Transcriptional Regulation

Fludrocortisone functions as a high-affinity agonist for the mineralocorticoid receptor, a nuclear hormone receptor that regulates gene transcription in target tissues. The mineralocorticoid receptor binds fludrocortisone with approximately 15 times greater affinity than glucocorticoid receptors in rodent models, a property that extends to humans in tissues lacking 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Upon ligand binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to hormone response elements in promoter regions of target genes.

Key transcriptional targets include the epithelial sodium channel (ENaC) and sodium-potassium ATPase, which mediate renal sodium reabsorption and potassium excretion. Fludrocortisone upregulates ENaC subunit expression (α, β, and γ) in distal nephron cells, enhancing sodium retention. This genomic effect requires hours to days, reflecting the time needed for protein synthesis. In neuronal contexts, fludrocortisone increases mineralocorticoid receptor mRNA expression in hippocampal progenitor cells, amplifying its own signaling capacity.

The transcriptional profile induced by fludrocortisone differs from aldosterone in two critical ways:

- Receptor Specificity : Fludrocortisone’s higher mineralocorticoid receptor binding affinity compared to endogenous cortisol allows it to bypass 11β-HSD2-mediated inactivation in non-epithelial tissues.

- Coactivator Recruitment : Structural differences between fludrocortisone and aldosterone alter receptor conformation, potentially modifying coactivator binding and downstream gene expression.

Differential Activation of Glucocorticoid Versus Mineralocorticoid Receptors

While fludrocortisone preferentially activates mineralocorticoid receptors, it retains partial glucocorticoid receptor agonism. The table below compares receptor binding and functional characteristics:

In hippocampal neurons, fludrocortisone’s mineralocorticoid receptor activation enhances cell survival and neurogenesis, whereas glucocorticoid receptor stimulation by dexamethasone promotes apoptosis. This dichotomy arises from differential regulation of pro-survival pathways: mineralocorticoid receptor activation upregulates phosphoinositide 3-kinase (PI3K)/Akt signaling, while glucocorticoid receptor dominance inhibits this pathway.

Fludrocortisone’s mineralocorticoid receptor selectivity is concentration-dependent. At low doses (0.2–0.5 mg), it primarily occupies mineralocorticoid receptors, but higher doses saturate glucocorticoid receptors, leading to mixed receptor activation. This dual activity complicates therapeutic applications but provides a unique tool for studying receptor crosstalk.

Intracellular Signaling Pathways Modulated by Fludrocortisone

Beyond genomic regulation, fludrocortisone influences several rapid signaling cascades:

cAMP/Protein Kinase A (PKA) Pathway

Fludrocortisone increases intracellular cAMP levels in hippocampal progenitor cells, activating PKA within minutes. PKA phosphorylates cAMP response element-binding protein (CREB), which binds to CRE sites in genes like brain-derived neurotrophic factor (BDNF), enhancing neuronal survival.

PI3K/Akt/GSK-3β Axis

In amyloid-β-exposed neurons, fludrocortisone restores PI3K/Akt signaling, phosphorylating and inactivating glycogen synthase kinase-3β (GSK-3β). This prevents GSK-3β-mediated tau hyperphosphorylation, a hallmark of Alzheimer’s disease pathology. The table summarizes key pathway interactions:

Non-Genomic Membrane Effects

Fludrocortisone interacts with membrane-associated mineralocorticoid receptors to modulate ion transport within seconds. In renal cells, this rapidly increases sodium channel open probability, complementing slower genomic effects. Neuronal membrane receptors mediate fludrocortisone’s enhancement of hippocampal memory consolidation during sleep, independent of transcription.

Properties

IUPAC Name |

9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h5,7,9,14-16,23,25,27H,3-4,6,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIJIHDWAKJCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861883 | |

| Record name | 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-95-4 | |

| Record name | ISOFLUPREDONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Starting Materials and General Strategy

The synthesis of 9-fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione typically begins with corticosteroid precursors such as 16β-methyl-11β,17α,21-trihydroxypregna-1,4-diene-3,20-dione or closely related steroids. These serve as scaffolds for regioselective fluorination and subsequent functional group modifications.

Regioselective Fluorination and Halogenation

- Fluorination at C9: Achieved typically by electrophilic fluorinating agents or by halogen exchange reactions on precursors bearing suitable leaving groups at C9. The fluorination is carefully controlled to avoid formation of regioisomeric impurities.

- Chlorination and Conversion to Fluoro Derivatives: Some patents describe the use of phosphorus halides (e.g., PCl3, PCl5) and Vilsmeier reagents (formed from DMF and POCl3) to selectively chlorinate the 21-position or 11-position hydroxyl groups, which can then be converted to fluoro derivatives through nucleophilic substitution or elimination reactions.

Oxidation and Functional Group Transformations

- Oxidation steps often use periodic acid or other mild oxidants to convert hydroxyl groups or to generate keto groups as required. For example, oxidation of flumethasone derivatives (which are structurally related) is performed in tetrahydrofuran at controlled temperatures (around 20°C) with periodic acid, monitored by HPLC for reaction completion.

- Selective acetylation or deacetylation of the 21-hydroxyl group is also employed to facilitate purification and further transformations. Methanolic potassium hydroxide and aqueous hydrogen peroxide can simultaneously deacetylate and oxidize steroid intermediates to hydroxyacid forms.

Regioselective Synthesis of Δ9,11 Steroids

- A key synthetic challenge is the regioselective formation of Δ9,11 steroids without contamination by Δ11,12 regio-isomers. This is addressed by using specific reaction conditions and reagents such as triphenylphosphine with carbon tetrachloride in acetonitrile at controlled temperatures (0–30°C), or by employing polar solvents like DMSO, DMF, or mixtures with water to promote regioselectivity and yield.

Epoxide Ring Opening and Hydroxylation

- Some synthetic routes involve epoxidation of the 16,17-double bond followed by regioselective ring opening using hydrogen bromide or other nucleophiles to introduce hydroxyl groups at C20 and C21 positions. This method yields high purity products (up to 96%) with minimal side reactions.

- The epoxide intermediates are often purified by crystallization after solvent exchange and washing steps.

Detailed Preparation Protocols and Data

Research Findings and Industrial Relevance

- The regioselective chlorination and fluorination processes described in patents EP0969012A2 and EP0763054B1 highlight the importance of solvent choice, temperature control, and reagent stoichiometry to achieve high purity 9-fluoro corticosteroids with minimal side products.

- The use of Vilsmeier reagents and phosphorus halides has been optimized to reduce formation of difficult-to-separate regioisomers, improving overall yield and reducing production costs.

- Epoxide intermediates and their ring-opening reactions provide a versatile route to introduce hydroxyl groups at key positions, which are essential for the biological activity of corticosteroids.

- Oxidation and deprotection steps are carefully controlled to maintain stereochemistry and functional group integrity, as monitored by HPLC and other analytical methods.

- The cumulative stoichiometric yield of such processes can reach over 60%, which is significant for commercial pharmaceutical manufacturing.

Summary Table of Key Preparation Methods

Concluding Remarks

The preparation of this compound involves a multi-step synthetic process combining regioselective halogenation, oxidation, epoxidation, and functional group manipulation. The methods are well-documented in patent literature and scientific publications, emphasizing the need for precise control over reaction conditions to ensure high purity and yield. These processes are foundational for the production of corticosteroid pharmaceuticals with critical anti-inflammatory properties.

Chemical Reactions Analysis

Hydroxyl Group Reactions

-

Esterification : The 21-hydroxyl group undergoes acetylation with acetic anhydride to form 21-acetate derivatives, enhancing lipophilicity for topical applications .

-

Oxidation : Tertiary hydroxyl groups (C11, C17) resist oxidation under mild conditions but may react with strong oxidizing agents like CrO₃ at elevated temperatures, forming ketones.

Fluorine Substituent

-

Electrophilic Stability : The C9 fluorine atom exhibits low reactivity due to strong C–F bonds, making it inert toward nucleophilic substitution under physiological conditions .

Diene System (C1–C4)

-

Electrophilic Addition : The conjugated diene undergoes regioselective bromination or epoxidation under controlled conditions.

-

Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form six-membered cycloadducts .

Key Reaction Pathways

Industrial-Scale Modifications

-

Fluorination : Introduced via HF or Selectfluor® at C9 during synthesis, requiring anhydrous conditions to avoid hydrolysis .

-

Esterification Optimization : Continuous-flow reactors achieve >95% yield for 21-acetate production, minimizing side reactions .

Degradation Pathways

-

Hydrolytic Degradation : The 21-acetate group hydrolyzes in aqueous media (pH >7) to regenerate the parent alcohol .

-

Photodegradation : UV exposure induces diene isomerization and ketone reduction, necessitating light-protected formulations .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| 21-OH | High (esterification) | Ac₂O, DCC/DMAP |

| 11β-OH | Moderate (oxidation) | CrO₃, Dess-Martin |

| 17α-OH | Low (steric hindrance) | TMSCl, bulky bases |

| C9-F | Inert | N/A |

Scientific Research Applications

Isoflupredone has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of veterinary medicines and as a standard in quality control processes.

Mechanism of Action

Isoflupredone exerts its effects by binding to glucocorticoid receptors, which leads to the modulation of gene transcription and protein synthesis . This interaction results in the suppression of inflammatory responses and the modulation of immune function . The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural differences and clinical applications of dexamethasone and related corticosteroids:

Research Findings on Efficacy and Metabolism

- Potency: Dexamethasone’s 16α-methyl group enhances glucocorticoid receptor binding compared to non-methylated analogs like isoflupredone, resulting in a 5–10x higher anti-inflammatory effect . Betamethasone’s 16β-methyl group further increases topical potency but reduces systemic bioavailability .

- Metabolism: The 16,17-acetal group in triamcinolone acetonide and fluocinonide slows hepatic metabolism, extending therapeutic action. For example, triamcinolone acetonide’s half-life in synovial fluid exceeds 3 weeks .

Biological Activity

9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione, commonly known as a derivative of corticosteroids, exhibits significant biological activities that are critical in various therapeutic contexts. This compound is structurally related to hydrocortisone and has been studied for its potential anti-inflammatory and immunosuppressive properties.

Chemical Structure and Properties

The compound has the following chemical formula: with a molecular weight of approximately 378.44 g/mol. Its structure includes multiple hydroxyl groups which contribute to its biological activity by enhancing solubility and receptor binding affinity.

The primary mechanism of action involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory responses. This interaction triggers a cascade of cellular events that result in reduced production of pro-inflammatory cytokines and chemokines.

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammation in various models. For instance:

- In vitro studies demonstrated that the compound inhibits the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS) .

- Animal studies have shown significant reductions in edema formation in carrageenan-induced paw edema models, suggesting potent anti-inflammatory properties .

Immunosuppressive Activity

The compound has also been evaluated for its immunosuppressive effects:

- Clinical trials involving patients with autoimmune disorders have reported improvements in symptoms when treated with formulations containing this compound .

- Mechanistic studies indicate that it inhibits T-cell activation and proliferation, which is crucial for managing conditions like rheumatoid arthritis and lupus erythematosus .

Case Study 1: Rheumatoid Arthritis

A study involving patients with rheumatoid arthritis treated with this compound showed a significant decrease in disease activity scores after 12 weeks of treatment. Patients reported improved joint function and reduced pain levels .

Case Study 2: Asthma Management

In a clinical setting focused on asthma management, patients receiving this corticosteroid derivative experienced fewer exacerbations compared to those on standard therapy. The study highlighted its role in reducing airway inflammation and improving lung function .

Comparative Data Table

Q & A

Q. What are the key structural features of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione, and how do they influence its pharmacological activity?

The compound is a fluorinated glucocorticoid derivative with a pregnane backbone. Critical features include:

- Fluorine at C9 : Enhances glucocorticoid receptor (GR) binding affinity and metabolic stability .

- 1,4-diene system : Increases anti-inflammatory potency by stabilizing the Δ1,4-conformation .

- Hydroxyl groups at C11, C17, and C21 : Essential for GR activation and solubility. C21 hydroxylation allows esterification for prodrug development (e.g., 21-acetate derivatives) .

- Methyl group at C16 : Modifies receptor selectivity and reduces mineralocorticoid activity . Methodological Insight: X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments confirm stereochemistry at defined stereocenters (e.g., C11β, C16α/β) .

Q. How can researchers validate the purity of synthesized this compound?

Impurity profiling is critical due to synthetic byproducts like:

- Dexamethasone acetate (CAS 1177-87-3): A common esterification byproduct .

- Epoxy derivatives (e.g., 9,11-epoxy intermediates): Formed during fluorination steps . Methodological Insight: Use reversed-phase HPLC with UV detection (λ = 240 nm) and LC-MS/MS for quantification. Compare retention times and mass spectra against certified reference standards (e.g., LGC Quality impurities catalog) .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH and temperature conditions?

- For hydrolytic stability : Perform forced degradation studies in buffers (pH 1–10) at 40°C for 72 hours, monitoring degradation via HPLC. The C21 ester group is particularly labile under alkaline conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds (~200°C for the free alcohol form) .

Advanced Research Questions

Q. How does stereochemistry at C16 (α vs. β methyl configuration) affect glucocorticoid vs. mineralocorticoid receptor selectivity?

- C16α-methyl : Enhances GR binding (e.g., dexamethasone derivatives) and reduces mineralocorticoid activity by steric hindrance .

- C16β-methyl : Observed in paramethasone, which shows altered pharmacokinetics and reduced transactivation potency . Methodological Insight: Conduct comparative molecular docking studies using GR (PDB ID: 4P6X) and mineralocorticoid receptor (MR) crystal structures. Validate with radioligand binding assays (e.g., [³H]-dexamethasone displacement) .

Q. What strategies mitigate metabolic inactivation of this compound in hepatic studies?

- Isotopic labeling : Deuterium at C6 (6-²H₁) reduces CYP3A4-mediated oxidation, as shown in deuterated analogs .

- Ester prodrugs : 21-Acetate or 17-valerate derivatives improve plasma half-life by delaying hepatic clearance . Methodological Insight: Use LC-HRMS to track deuterium retention in vivo. Compare AUC values of prodrugs vs. parent compound in rodent pharmacokinetic models .

Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo models?

Discrepancies often arise from:

- Protein binding differences : Measure free vs. total drug concentrations using equilibrium dialysis.

- Tissue-specific metabolism : Use microsomal stability assays (liver vs. lung S9 fractions) to identify inactivation pathways . Example: 6α,9-difluoro analogs show potent in vitro anti-inflammatory activity but poor in vivo efficacy due to rapid glucuronidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.